N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
- A study by Marvanová et al. (2016) focused on the synthesis of new compounds similar in structure to N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride, exploring their potential as dual antihypertensive agents. These compounds were synthesized as hydrochloride salts and their structural characteristics were analyzed using NMR and IR spectroscopy (Marvanová et al., 2016).
Potential in Psychopharmacology
- Norman et al. (1996) synthesized heterocyclic analogs of this compound, evaluating them as potential antipsychotic agents. These analogs showed promise in vitro for binding to dopamine and serotonin receptors and in vivo for antagonizing certain behavioral responses in mice (Norman et al., 1996).
Anti-Acetylcholinesterase Activity
- Research by Sugimoto et al. (1990) on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to this compound, revealed significant anti-acetylcholinesterase activity. These findings are crucial for developing antidementia agents (Sugimoto et al., 1990).
Synthesis for Rho Kinase Inhibitors
- A study by Wei et al. (2016) described the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, an analogous compound, as a potential Rho kinase inhibitor for treating central nervous system disorders. The study highlighted the optimization of reaction conditions for scalable production (Wei et al., 2016).
Pharmacological Properties in Opioid Receptor Antagonism
- Carroll et al. (2004) investigated JDTic, a compound structurally related to this compound, for its properties as a kappa-opioid receptor antagonist. This compound was studied for its potential in treating opiate abuse (Carroll et al., 2004).
Properties
IUPAC Name |
N-(3-hydroxypropyl)piperidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c12-6-2-5-11-9(13)8-3-1-4-10-7-8;/h8,10,12H,1-7H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSHQGWSUQUNFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.